molecular formula C15H11NO3S B11769555 (4-Benzothiazol-2-yl-phenoxy)-acetic acid

(4-Benzothiazol-2-yl-phenoxy)-acetic acid

Cat. No.: B11769555
M. Wt: 285.3 g/mol
InChI Key: BKWJDJLHHJZKKI-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is a compound that features a benzo[d]thiazole moiety linked to a phenoxyacetic acid group. The benzo[d]thiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid typically involves the coupling of a benzo[d]thiazole derivative with a phenoxyacetic acid derivative. One common method involves the reaction of 2-amino-4-(4-bromophenyl)thiazole with phenoxyacetic acid in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or the phenoxyacetic acid moiety .

Scientific Research Applications

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is similar to that of other benzo[d]thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is unique due to its specific combination of the benzo[d]thiazole ring and the phenoxyacetic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Biological Activity

(4-Benzothiazol-2-yl-phenoxy)-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phenolic compounds. The structural framework combines a benzothiazole moiety with a phenoxy-acetic acid structure, which is crucial for its biological activities.

2.1 Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole derivatives, including this compound. A notable study demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG24.0Induction of apoptosis via caspase activation
MCF-74.0Cell cycle arrest and apoptosis
HeLa4.0Increased reactive oxygen species (ROS) production

The compound exhibited an IC50 value of approximately 4 µM against these cell lines, indicating strong cytotoxicity comparable to established chemotherapeutics like doxorubicin .

2.2 Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer’s. A recent study found that derivatives with similar structures inhibited AChE with an IC50 value of 2.7 µM, suggesting that this compound may also possess similar properties .

3.1 In Vitro Studies

In vitro assays have shown that this compound and its derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Caspase Activation : Increased levels of caspase-3 were observed, indicating the initiation of the apoptotic pathway.
  • Cell Cycle Arrest : Compounds were shown to cause G1 phase arrest in cancer cells, preventing further proliferation.

3.2 Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substitutions on the benzothiazole ring to enhance biological activity. For instance, fluorine substitutions at certain positions significantly increased cytotoxicity against cancer cell lines .

4. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly in anticancer and neuropharmacological applications. Its ability to inhibit AChE and induce apoptosis in cancer cells positions it as a candidate for further development in therapeutic settings.

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)

InChI Key

BKWJDJLHHJZKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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